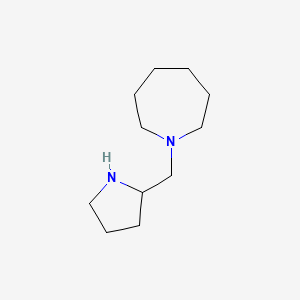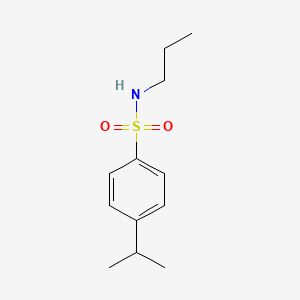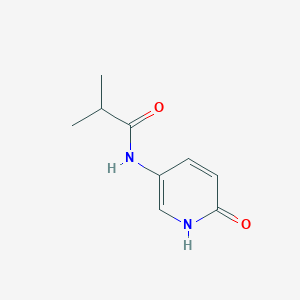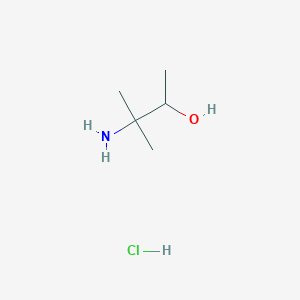
1-(Pyrrolidin-2-ylmethyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Pyrrolidin-2-ylmethyl)azepane” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “1-(Pyrrolidin-2-ylmethyl)azepane”, can be achieved through two main synthetic strategies :Molecular Structure Analysis
The molecular structure of “1-(Pyrrolidin-2-ylmethyl)azepane” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring in “1-(Pyrrolidin-2-ylmethyl)azepane” can undergo various chemical reactions . The ring can be constructed from different cyclic or acyclic precursors or functionalized if it is preformed .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Isoxazole-Annulated Compounds : Research has shown the preparation of pyrrolidines, piperidines, and azepanes, including structures like 1-(Pyrrolidin-2-ylmethyl)azepane, by intramolecular 1,3-dipolar cycloadditions of nitrones or nitrile oxides. This synthesis plays a significant role in the development of compounds with annulated isoxazole, isoxazoline, or isoxazolidine rings (Würdemann & Christoffers, 2014).
Functionalization in Organic Synthesis : A study reported on the alkylation of 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion with ω,ω'-dihaloalkanes, leading to ring-expanded 2-CF3-pyrrolidines, 2-CF3-piperidines, and 3-CF3-azepanes. This novel ring-expansion protocol demonstrates the versatility of 1-(Pyrrolidin-2-ylmethyl)azepane in synthesizing functionalized trifluoromethylated compounds (Dolfen et al., 2014).
Development of Fused 2-Benzazepine Derivatives : Research involving the conversion of acrylonitrile derivatives showed their mutual interconversion with 1-(pyrrolidin-1-yl)indane-2-carbonitriles. This study is pivotal in understanding the transformation pathways of 1-(Pyrrolidin-2-ylmethyl)azepane and its role in forming complex heterocyclic structures like hexahydro-1H-pyrrolo[1,2-b][2]benzazepine-11-carbonitriles (Gorulya et al., 2011).
Alkylation and Formation of Nitrogen-Containing Heterocyclic Systems : A recent study described the synthesis of alkaloids and nitrogen-containing compounds, including azepanes like 1-(Pyrrolidin-2-ylmethyl)azepane. The research highlights the method of forming new C-C bonds in the α position relative to the nitrogen atom, demonstrating the compound's role in creating diverse nitrogen-rich heterocycles (Renault et al., 2023).
Safety and Hazards
The safety data sheet for a similar compound, “®-1-(Pyrrolidin-2-ylmethyl)pyrrolidine”, indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-4-9-13(8-3-1)10-11-6-5-7-12-11/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAJTFQLOLODFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-2-ylmethyl)azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2741142.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2741143.png)
![N-(4-ethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2741144.png)


![2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2741154.png)



![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2741159.png)
![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2741161.png)
